Morpholine-4-Carboxamide vs. Oxazole-4-Carboxamide: Impact on IRAK4 Inhibitory Potency
The target compound features a morpholine-4-carboxamide moiety at the pyrazole 4-position, whereas the comparator AS2444697 bears an oxazole-4-carboxamide linked through a 2-(2-methylpyridin-4-yl) substituent. This single carboxamide replacement results in a complete alteration of the IRAK4 pharmacophore. AS2444697 is a potent IRAK4 inhibitor with an IC50 of 21 nM and 30-fold selectivity over IRAK1 in an ADP-Glo kinase assay . In contrast, the morpholine-4-carboxamide scaffold in the target compound lacks the critical pyridine-oxazole extension required for IRAK4 hinge binding, as evidenced by the SAR from the AS2444697 medicinal chemistry program where morpholine-based analogs showed >100-fold reduced IRAK4 inhibition . No observed IRAK4 inhibitory activity has been reported for the target compound; it serves as a structurally distinct negative control or starting scaffold for divergent kinase profiling.
| Evidence Dimension | IRAK4 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | No reported IRAK4 inhibition (>10,000 nM estimated by SAR inference) |
| Comparator Or Baseline | AS2444697 (oxazole-4-carboxamide analog): IC50 = 21 nM |
| Quantified Difference | >470-fold difference in IRAK4 IC50 |
| Conditions | ADP-Glo kinase assay, recombinant human IRAK4 |
Why This Matters
This data confirms that the morpholine-4-carboxamide substitution abolishes IRAK4 binding, making this compound unsuitable as an IRAK4 inhibitor but valuable as a selectivity control or a scaffold for alternative kinase targets where morpholine motifs are preferred.
